4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide
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Overview
Description
4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-5-methyl-1H-indole-3-carbaldehyde in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or indole derivatives.
Scientific Research Applications
4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may bind to receptors on cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety, used for its anti-inflammatory and analgesic properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and various metabolic pathways.
Uniqueness
4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a chloro group and an indole moiety makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9-2-7-13-12(8-9)14(16(22)18-13)19-20-15(21)10-3-5-11(17)6-4-10/h2-8,18,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZNVGVSPHJBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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